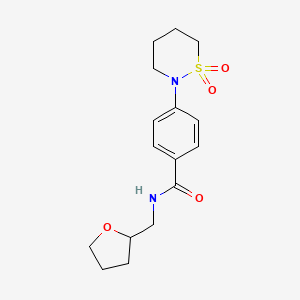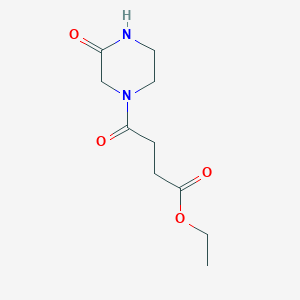![molecular formula C20H28ClF3N2O B4776634 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclododecylurea](/img/structure/B4776634.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclododecylurea
Vue d'ensemble
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclododecylurea, also known as CDU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDU is a urea-based compound that has a unique structure and properties that make it a promising candidate for a range of research applications.
Mécanisme D'action
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclododecylurea acts as a potent antagonist of the P2X7 receptor, which is a type of ATP-gated ion channel that is involved in various physiological processes, including inflammation and pain. By blocking the P2X7 receptor, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclododecylurea can reduce inflammation and pain in the body.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclododecylurea has been shown to have a range of biochemical and physiological effects, including reducing inflammation, modulating the immune system, and reducing pain. N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclododecylurea has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclododecylurea is its ability to selectively target the P2X7 receptor, making it a promising candidate for the development of new therapeutic agents. N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclododecylurea is also relatively easy to synthesize and purify, making it accessible for use in research laboratories. However, one limitation of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclododecylurea is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclododecylurea. One area of interest is the development of new N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclododecylurea derivatives with improved solubility and bioavailability. Another area of interest is the investigation of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclododecylurea's potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclododecylurea's potential applications in the field of materials science and catalysis continue to be an area of active research.
Applications De Recherche Scientifique
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclododecylurea has been extensively studied for its potential applications in various scientific fields, including organic chemistry, materials science, and pharmacology. In organic chemistry, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclododecylurea has been used as a ligand in catalytic reactions due to its unique structural properties. In materials science, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclododecylurea has been studied for its potential use in the synthesis of novel polymers and materials. In pharmacology, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclododecylurea has been studied for its potential use as a therapeutic agent due to its ability to interact with specific receptors in the body.
Propriétés
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-cyclododecylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClF3N2O/c21-17-13-12-15(20(22,23)24)14-18(17)26-19(27)25-16-10-8-6-4-2-1-3-5-7-9-11-16/h12-14,16H,1-11H2,(H2,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWPDFILXLGFQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(CCCCC1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-cyclododecylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methoxy-N,3-dimethyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4776557.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4776568.png)


![7-[2-(4-biphenylyl)-2-oxoethoxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B4776588.png)
![3,4-dimethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4776589.png)
![N-[(6-bromo-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)methyl]-4-methylbenzenesulfonamide](/img/structure/B4776608.png)
![N~1~-(2,6-difluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4776618.png)
![N-(3,4-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4776622.png)
![[1-(2-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4776635.png)
![methyl (4-{[benzyl(methyl)amino]sulfonyl}-2-chlorophenoxy)acetate](/img/structure/B4776643.png)
![(4-fluorophenyl){4-[2-(4-hydroxy-3,5-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}methanone](/img/structure/B4776649.png)
